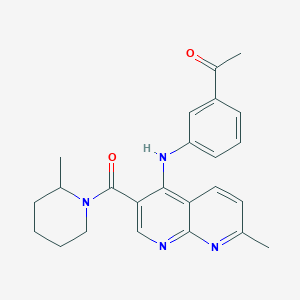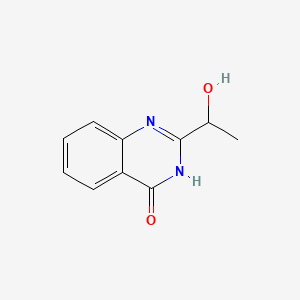![molecular formula C12H15FN2O5S B2519798 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine CAS No. 2418708-42-4](/img/structure/B2519798.png)
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine is a pyridine-based compound that has garnered attention in the scientific community due to its potential applications in research. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for use in lab experiments. In
Mechanism Of Action
The mechanism of action of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine is not well-understood. However, studies have suggested that it may act as a nucleophile and react with various electrophilic species.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine. However, studies have suggested that it may have potential as a tool for studying protein-protein interactions and may have applications in the development of fluorescent probes for imaging cellular processes.
Advantages And Limitations For Lab Experiments
One potential advantage of using 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine in lab experiments is its potential as a tool for studying protein-protein interactions. Additionally, its use in the synthesis of fluorescent probes for imaging cellular processes may provide a useful tool for researchers. However, limitations include its limited availability and the lack of information on its mechanism of action and potential side effects.
Future Directions
For research related to 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine may include further investigation of its mechanism of action and potential applications in the development of fluorescent probes for imaging cellular processes. Additionally, its potential as a tool for studying protein-protein interactions may warrant further exploration. Further research may also focus on developing improved synthesis methods for this compound and exploring its potential limitations and side effects.
Synthesis Methods
The synthesis of 3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine has been described in a few studies. One method involves the reaction of 5-aminopyridine-3-sulfonic acid with 2-methyloxan-4-yl isocyanate in the presence of a base such as triethylamine. The resulting product is then treated with sulfur trioxide and triethylamine to yield the final compound.
Scientific Research Applications
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine has been studied for its potential applications in various scientific research fields. One study investigated its use as a reagent for the synthesis of pyridine-based compounds with potential biological activity. Another study explored its use in the synthesis of fluorescent probes for imaging cellular processes. Additionally, this compound has been studied for its potential as a tool for studying protein-protein interactions.
properties
IUPAC Name |
3-fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O5S/c1-8-4-10(2-3-19-8)15-12(16)9-5-11(7-14-6-9)20-21(13,17)18/h5-8,10H,2-4H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLRNTBZKBNPOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)NC(=O)C2=CC(=CN=C2)OS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluorosulfonyloxy-5-[(2-methyloxan-4-yl)carbamoyl]pyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chloro-4-fluorobenzamide](/img/structure/B2519715.png)
![N-(2-Cyanophenyl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2519717.png)

![3-[4-(2-Ethyl-1,3-thiazol-4-yl)phenyl]-5-(5-methyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B2519720.png)
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2519721.png)

![2-[5-(4-Methylphenyl)-4-phenyl-1,2,4-triazol-3-ylthio]acetic acid](/img/structure/B2519726.png)
![4-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2519728.png)

![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2519730.png)
![2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2519732.png)
![6-amino-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B2519733.png)
![4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine](/img/structure/B2519734.png)
![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2519736.png)